Benzoylsalireposide
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Overview
Description
Benzoylsalireposide is a natural product found in Symplocos racemosa with data available.
Scientific Research Applications
Inhibition of Enzymes
Benzoylsalireposide, a phenolic glycoside isolated from Symplocos racemosa, has shown inhibitory activity against certain enzymes. For instance, it is identified as a natural inhibitor of phosphodiesterase I, an enzyme that breaks down phosphodiester bonds in nucleotides, as found in a study by (Ahmad et al., 2003). Additionally, this compound demonstrated non-competitive inhibition of alpha-chymotrypsin, an enzyme involved in protein digestion, with a Ki value of 29.60 microM as reported by (Ahmad et al., 2008).
Phytochemical Analysis
In phytochemical research, this compound was isolated during investigations into the components of Symplocos racemosa. A study by (Ahmad et al., 2004) reported the isolation of this compound alongside other related glycosides, contributing to the understanding of the plant’s chemical composition.
Inhibitory Activity on Phosphodiesterase I and Thymidine Phosphorylase
Further exploring its inhibitory properties, this compound displayed activity against both phosphodiesterase I and thymidine phosphorylase. These enzymes play roles in various biological processes, including DNA synthesis and repair. The compound's inhibitory action on these enzymes was examined in a study by (Abbasi et al., 2004).
Properties
Molecular Formula |
C27H26O10 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
[2-[(2S,3R,4S,5R,6R)-4-benzoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyphenyl]methyl benzoate |
InChI |
InChI=1S/C27H26O10/c28-14-21-22(30)24(37-26(33)17-9-5-2-6-10-17)23(31)27(36-21)35-20-12-11-19(29)13-18(20)15-34-25(32)16-7-3-1-4-8-16/h1-13,21-24,27-31H,14-15H2/t21-,22-,23-,24+,27-/m1/s1 |
InChI Key |
FUEPBIYTRMHZFE-CWOLTGNZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)OC(=O)C4=CC=CC=C4)O |
Synonyms |
benzoylsalireposide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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